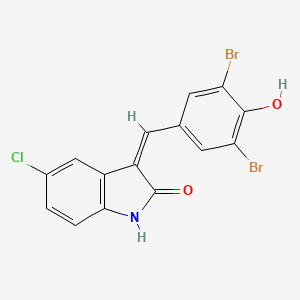

5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one

Descripción general

Descripción

El inhibidor de Raf 2 es un inhibidor de tipo II que se dirige a la familia de quinasas RAF, que son componentes clave de la vía de señalización RAS-RAF-MEK-ERK. Esta vía juega un papel crucial en el crecimiento, proliferación y supervivencia celular. El inhibidor de Raf 2 ha mostrado potencial en el tratamiento de cánceres impulsados por mutaciones en los genes RAS y RAF, particularmente aquellos que involucran las quinasas BRAF y CRAF .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de Raf 2 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones de acoplamiento subsiguientes. Las rutas sintéticas específicas y las condiciones de reacción pueden variar según el producto final deseado y los materiales de partida utilizados .

Métodos de producción industrial: La producción industrial del inhibidor de Raf 2 generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como la química de flujo continuo y plataformas de síntesis automatizadas .

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de Raf 2 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación del inhibidor de Raf 2 incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se controlan cuidadosamente para lograr los resultados deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran el inhibidor de Raf 2 son típicamente derivados con mayor potencia y selectividad para las quinasas RAF. Estos derivados se evalúan más a fondo para su potencial terapéutico .

Aplicaciones Científicas De Investigación

El inhibidor de Raf 2 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la vía de señalización RAS-RAF-MEK-ERK y para desarrollar nuevos inhibidores con propiedades mejoradas . En biología, el inhibidor de Raf 2 se utiliza para investigar el papel de las quinasas RAF en la señalización celular y la progresión del cáncer . En medicina, ha mostrado promesa como agente terapéutico para el tratamiento de cánceres impulsados por mutaciones RAS y RAF . En la industria, el inhibidor de Raf 2 se utiliza en programas de descubrimiento y desarrollo de fármacos para identificar nuevos compuestos con posibles aplicaciones clínicas .

Mecanismo De Acción

El inhibidor de Raf 2 ejerce sus efectos al unirse a la forma inactiva de las quinasas RAF, evitando así su activación y la señalización posterior a través de la vía RAS-RAF-MEK-ERK . Esta inhibición conduce a la supresión del crecimiento y proliferación celular en células cancerosas con mutaciones RAS y RAF . Los objetivos moleculares del inhibidor de Raf 2 incluyen las quinasas BRAF y CRAF, que son componentes clave de la vía de señalización .

Comparación Con Compuestos Similares

El inhibidor de Raf 2 es único en su capacidad para inhibir selectivamente las quinasas BRAF y CRAF mientras se conserva la quinasa ARAF . Esta selectividad es ventajosa para reducir los efectos fuera del objetivo y mejorar el índice terapéutico del compuesto . Compuestos similares incluyen otros inhibidores de RAF de tipo II como tovorafenib y naporafenib, que también se dirigen a las quinasas RAF pero pueden tener diferentes perfiles de selectividad y propiedades farmacológicas .

Actividad Biológica

5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one (CAS No. 220904-99-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and neuroprotective effects, supported by data tables and research findings.

The molecular formula of this compound is with a molecular weight of approximately 429.49 g/mol. The compound features a complex structure that contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay to determine cell viability. The results indicated significant cytotoxic effects on cancer cells, suggesting that the compound may induce apoptosis through various mechanisms.

Case Study: Cytotoxicity Assay

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 9.8 | Reactive oxygen species generation |

These findings suggest that this compound may serve as a promising lead compound for developing new anticancer agents.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

The observed antibacterial activity indicates that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, preliminary studies suggest that this compound may possess neuroprotective properties. Research indicates that it can inhibit neuronal apoptosis, making it a candidate for treating neurodegenerative diseases.

Neuroprotective Mechanism

The compound appears to modulate signaling pathways involved in cell survival and apoptosis, potentially providing therapeutic benefits in conditions such as Alzheimer's or Parkinson's disease.

Propiedades

IUPAC Name |

(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.